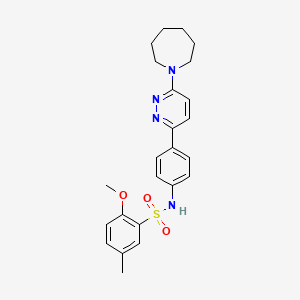

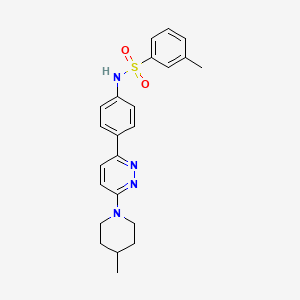

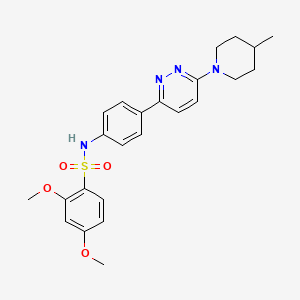

![molecular formula C26H19N3O3S2 B3312065 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide CAS No. 946289-59-4](/img/structure/B3312065.png)

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide

Vue d'ensemble

Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide, also known as BPTF inhibitor, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Molecular Structure Analysis

The compound has been synthesized and its molecular structure has been supported by a single crystal X-ray diffraction analysis . The compound has a non-planar configuration and crystallized in the monoclinic crystal system . It has been observed that the crystal structure of the obtained compound contains intra- and intermolecular N–H…O and N–H…S hydrogen bonds between benzenesulfonamido and thiosemicarbazide groups .

Hirshfeld Surface Analysis

In addition to molecular structure analysis, Hirshfeld surface analysis was also examined, and fingerprint plots supported the identification of important intermolecular interactions in molecular structure .

Synthesis of Bioactive Compounds

Thiosemicarbazides are significant type of organic compound that are often used as intermediates in the synthesis of bioactive compounds during various biological and clinical applications . They are generally used in the preparation of heterocyclic compounds in organic synthesis .

Synthesis of Nitrogen and Sulfur-containing Heterocyclic Compounds

With the presence of several reactive centers in their structure, these compounds are proper pioneers for the synthesis of nitrogen and sulfur-containing heterocyclic compounds such as pyrazoles, thiazoles, thiadiazoles, thiadiazines, triazoles, pyrimidines .

Biological Activities

These derivatives exhibit many biological activities such as anticancer, anti-HIV, antiviral, antimicrobial, antioxidant, antiproliferative, and anti-parasitic activities . They are also effective in the regulation of plant growth .

Industrial Applications

It has been reported that it has industrial areas, as it has corrosion and anti-fouling effects .

Anticancer Activity

The compound has shown promising in vitro anticancer activity . Compound 31, bearing 5-nitrothiophene moiety, exhibited the most potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively .

Structure-Activity Relationship Analysis

Analysis of structure-activity relationship showed significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring and indicated as the optimal meta position of the sulfonamide moiety relative to the oxadizole ring .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the bacterium’s inability to maintain its cell wall, resulting in its death.

Biochemical Pathways

The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The inhibition of the DprE1 enzyme disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effects include the loss of cell wall integrity and eventual death of the bacterium.

Pharmacokinetics

They are metabolized in the liver and excreted primarily through the kidneys .

Result of Action

The result of the compound’s action is the inhibition of the DprE1 enzyme, leading to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis. This results in the bacterium’s inability to maintain its cell wall, leading to its death .

Propriétés

IUPAC Name |

2-(benzenesulfonamido)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O3S2/c30-25(21-10-4-5-11-22(21)29-34(31,32)20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-23-12-6-7-13-24(23)33-26/h1-17,29H,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABAODWFUYTQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

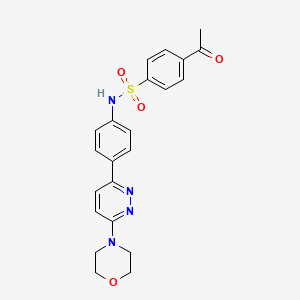

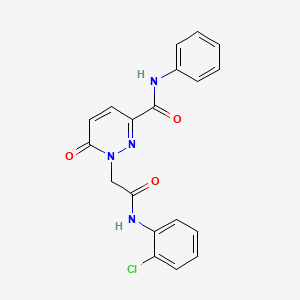

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B3311985.png)

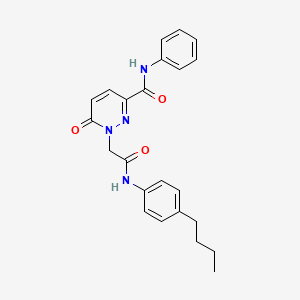

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3311993.png)

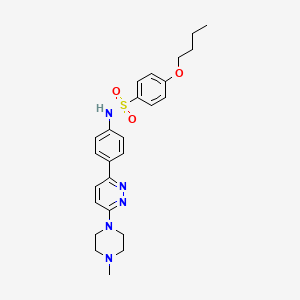

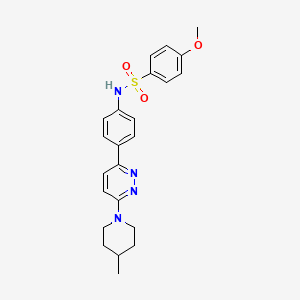

![4-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312052.png)

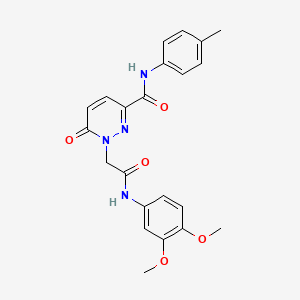

![2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B3312063.png)